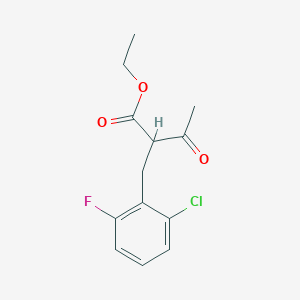

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate

CAS No.: 477856-17-0

Cat. No.: VC6045843

Molecular Formula: C13H14ClFO3

Molecular Weight: 272.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477856-17-0 |

|---|---|

| Molecular Formula | C13H14ClFO3 |

| Molecular Weight | 272.7 |

| IUPAC Name | ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate |

| Standard InChI | InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3 |

| Standard InChI Key | SGOJPVRMUVLHEJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate features a central butanoate backbone with a 3-oxo group and a 2-(2-chloro-6-fluorobenzyl) substituent. The benzyl ring contains chloro and fluoro groups at the 2- and 6-positions, respectively, introducing significant electronic effects. The ester functional group (-COOEt) and β-keto group (-CO-) create a conjugated system that enhances reactivity in nucleophilic and cyclization reactions .

Molecular Specifications

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄ClFO₃ | |

| Molecular Weight | 272.7 g/mol | |

| Exact Mass | 272.0586 g/mol | |

| PSA (Polar Surface Area) | 43.37 Ų | |

| LogP (Partition Coefficient) | 2.81 (Predicted) |

The compound’s logP value suggests moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility .

Physicochemical Properties

Thermal and Physical Properties

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate has a boiling point of 110°C at 0.1 mmHg, indicative of moderate volatility under reduced pressure . Its density of 1.228 g/cm³ aligns with typical β-keto esters, while the refractive index (predicted 1.470) reflects light-bending characteristics consistent with aromatic systems .

Synthesis and Manufacturing

Industrial Scalability

Current production appears limited to laboratory-scale batches, as evidenced by milligram-to-gram pricing tiers from suppliers like Matrix Scientific . No patents or large-scale manufacturing processes are publicly reported.

Applications in Organic Synthesis

Cyclocondensation Reactions

β-Keto esters are pivotal in forming heterocycles. For example:

-

Furan/Pyrrole Synthesis: Cyclization with α-halo ketones or amines under acidic conditions.

-

Michael Additions: Conjugate additions to α,β-unsaturated carbonyl compounds .

Pharmaceutical Intermediates

The 2-chloro-6-fluorobenzyl group is structurally analogous to motifs in bioactive molecules, suggesting potential use in:

-

Antimicrobial Agents: Halogenated aromatics enhance membrane permeability.

-

Kinase Inhibitors: Electron-withdrawing groups improve target binding .

| Parameter | Specification | Source |

|---|---|---|

| Hazard Class | 8 (Corrosive), 3 (Flammable) | |

| RIDADR | UN2920 | |

| Storage Conditions | 2–8°C |

Protective Measures

| Supplier | Purity | Packaging | Price | Source |

|---|---|---|---|---|

| Matrix Scientific | >95% | 500 mg | $200 | |

| Matrix Scientific | >95% | 1 g | $308 | |

| Matrix Scientific | >95% | 5 g | $924 |

Regulatory Status

No REACH or TSCA listings are currently reported, though compliance with local hazardous chemical regulations is mandatory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume